molecular formula C16H17FN4O B11223439 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Cat. No.: B11223439
M. Wt: 300.33 g/mol
InChI Key: RTQBLYQGXVQEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorophenyl group, and an isobutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the fluorophenyl ring.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-14(21(16)20-15)12-5-4-11(22-3)9-13(12)17/h4-7,9-10H,8H2,1-3H3

InChI Key

RTQBLYQGXVQEOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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